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Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone

Regiochemistry Spirocyclic Scaffold Structure-Activity Relationship

SAR studies on 3,9-diazaspiro[5.5]undecanes are often hindered by scarce compound-specific data. This 97% pure regioisomer (CAS 959560-47-5) provides a precise matched-pair comparator for its 2,9-diaza analog, enabling systematic mapping of methanone attachment effects. Parallel testing with its furan-2-yl and pyrazin-2-yl analogs enables a focused heteroaryl scan for logD/solubility correlation in lead triage. Batch-level QC (NMR, HPLC, GC) supports use as an LC-MS system suitability standard.

Molecular Formula C19H23N5O
Molecular Weight 337.4 g/mol
Cat. No. B8139094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone
Molecular FormulaC19H23N5O
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12CCN(CC2)C(=O)C3=CC=NC=C3)C4=NC=CC=N4
InChIInChI=1S/C19H23N5O/c25-17(16-2-10-20-11-3-16)23-12-4-19(5-13-23)6-14-24(15-7-19)18-21-8-1-9-22-18/h1-3,8-11H,4-7,12-15H2
InChIKeyKSMVPJGXUMETLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone – Structural Identity & Class


Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone (CAS 959560-47-5) is a synthetic spirocyclic molecule comprising a 3,9-diazaspiro[5.5]undecane core functionalized with a pyrimidin-2-yl group at the 9-position and a pyridin-4-yl methanone moiety at the 3-position . It belongs to the broader class of 3,9-diazaspiro[5.5]undecane derivatives, which have been explored as scaffolds for diverse pharmacological targets including GABA-A receptors [1], dopamine D3 receptors [2], acetyl-CoA carboxylase (ACC) , and muscarinic receptors [3]. The compound is commercially supplied by multiple vendors with a standard purity specification of 97%, supported by batch-level QC documentation (NMR, HPLC, GC) . However, publicly available, compound-specific quantitative biological or physicochemical data remain extremely scarce, which is a critical consideration for procurement decisions.

Scaffold identity 3,9-Diazaspiro[5.5]undecane core with pyrimidin-2-yl and pyridin-4-yl methanone; spirocyclic SAR probe
Regioisomer pair Distinct 3-yl methanone attachment vs. 2,9-diazaspiro analog; enables matched-pair regioisomer SAR studies
Batch QC Vendor-specified high purity with NMR, HPLC, and GC documentation per batch
Bioactivity context Scaffold class reported with nanomolar-level target engagement across kinase and GPCR targets; compound-specific data absent

Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone: Analogs Not Interchangeable


Close structural analogs of this compound—including the regioisomeric Pyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone (CAS 959482-25-8, where the methanone is attached at the 9-position rather than the 3-position) , the furan-2-yl analog (CAS 959503-71-0) , and the pyrazin-2-yl analog (CAS 959493-79-9) —share the same core scaffold but differ in the heteroaryl carbonyl substituent and/or its attachment position. These variations directly alter hydrogen-bonding capacity, steric bulk, lipophilicity, and potential target engagement profiles. The 3,9-diazaspiro[5.5]undecane scaffold class has demonstrated that small substituent changes can produce order-of-magnitude shifts in target affinity and selectivity; for example, D3R ligands with this core show D2R/D3R selectivity ratios spanning from 60 to over 900 depending on the specific substituent combination [1]. Consequently, generic substitution without direct comparative pharmacological and physicochemical data carries a high risk of divergent results.

Regioisomer mismatch
3-yl vs. 9-yl methanone attachment alters nitrogen topology and hydrogen-bond network; target engagement profiles may not transfer.
Heteroaryl group variation
Furan (0 N), pyridine (2 N), or pyrazine (3 N) changes polarity and basicity; direct substitution may shift ADME and selectivity.
Scaffold sensitivity
Minor substituent changes in this class can produce order-of-magnitude selectivity shifts; class-level evidence cannot guarantee compound-specific behavior.

Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone: Head-to-Head Comparison with Closest Analogs


Regiochemical Comparison: 3-yl vs. 9-yl Methanone Attachment

The target compound (CAS 959560-47-5) bears the pyridin-4-yl methanone group at the 3-position of the 3,9-diazaspiro[5.5]undecane core, whereas its closest regioisomer, Pyridin-4-yl(2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-9-yl)methanone (CAS 959482-25-8), places an identical pyridin-4-yl methanone at the 9-position and the pyrimidin-2-yl group at the 2-position of a 2,9-diazaspiro core . These two compounds are constitutional isomers with identical molecular formula (C19H23N5O, MW 337.42), yet they differ in the nitrogen substitution pattern, amino group availability, and the spatial orientation of the hydrogen-bond-accepting pyridine nitrogen .

Regiochemistry
Head-to-head
Target: 3-yl methanone, 3,9-diazaspiro core; Regioisomer: 9-yl methanone, 2,9-diazaspiro core; identical formula but distinct nitrogen substitution
Binding topology may shift due to regioisomer differences
Structural verification essential before SAR use
Regiochemistry Spirocyclic Scaffold Structure-Activity Relationship

Heteroaryl Carbonyl Identity: Pyridine vs. Furan vs. Pyrazine

The target compound incorporates a pyridin-4-yl carbonyl, whereas two closely related analogs—Furan-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone (CAS 959503-71-0) and Pyrazin-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone (CAS 959493-79-9)—replace this moiety with furan-2-yl and pyrazin-2-yl groups, respectively, while retaining the same 3,9-diazaspiro core and 9-pyrimidin-2-yl substitution . All three compounds share the identical core architecture, with molecular weights varying from 326.39 (furan-2-yl; C18H22N4O2) to 337.42 (pyridin-4-yl; C19H23N5O) to 338.41 (pyrazin-2-yl; C18H22N6O). The key differentiation lies in the number of nitrogen atoms in the heteroaryl ring (1 for furan, 2 for pyridine, 3 for pyrazine), which modulates hydrogen-bonding capacity, basicity, and polarity—all critical parameters for target binding and ADME properties [1].

Heteroaryl scan
Head-to-head
Pyridine (2 N, MW 337.42) vs. Furan (0 N, MW 326.39) vs. Pyrazine (3 N, MW 338.41); heteroaryl N count varies 0–3
Intermediate polarity may offer a balanced ADME starting profile
Class-level inference; verify in target system
Heteroaryl Substitution Medicinal Chemistry Ligand Design

Vendor QC Documentation Availability: NMR, HPLC, GC

The target compound is supplied by Bidepharm at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analysis provided upon request . This level of documentation is consistent with that offered for its closest analogs—regioisomer CAS 959482-25-8 (97% purity; NMR/HPLC/GC), furan-2-yl analog CAS 959503-71-0 (97% purity; NMR/HPLC/GC), and pyrazin-2-yl analog CAS 959493-79-9 (97% purity; NMR/HPLC/GC) . The uniform 97% purity specification across this analog series indicates comparable synthetic accessibility and purification protocols, though batch-to-batch variability should be verified via the provided QC data prior to use in quantitative assays.

Vendor QC
Data to verify
Target and all three analogs: vendor-specified 97% purity; batch-level NMR, HPLC, GC documentation
Uniform purity removes it as a confounding variable in comparisons
Independent purity verification recommended
Quality Control Procurement Analytical Chemistry

Class-Level Biological Activity of 3,9-Diazaspiro[5.5]undecane Scaffold

While compound-specific biological data for the target compound are absent from the public domain, the 3,9-diazaspiro[5.5]undecane scaffold class has demonstrated potent activity across multiple target families. Key examples include: ACC1 inhibition at nanomolar levels (IC50 = 3.4 nM) for pyrimidine-substituted analogs ; D3R affinity in the low nanomolar range (Ki = 3.2–21.0 nM) with D2R/D3R selectivity exceeding 900-fold for optimized analogs [1]; and GABA-A receptor antagonism with defined SAR trends [2]. In the related 1,9-diazaspiro[5.5]undecane chemotype, MNK1/2 inhibition has been reported with IC50 = 100 nM for a compound bearing a carbonyl-linked aromatic substituent [3]. The target compound's pyridin-4-yl carbonyl group may serve as a hydrogen-bond-accepting pharmacophore element analogous to those in these active analogs.

Scaffold bioactivity
Class-level
Reported class benchmarks: ACC1 IC50 3.4 nM; D3R Ki 3.2–21.0 nM; MNK1/2 IC50 100 nM (1,9-diazaspiro chemotype)
Nanomolar target engagement possible; target compound uncharacterized
No compound-specific data; pilot screening advised
Kinase Inhibition GPCR Modulation Scaffold Pharmacology

Absence of Compound-Specific Biological and ADME Data

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major vendor databases as of April 2026 identified no publicly available compound-specific biological assay data (IC50, Ki, EC50, % inhibition), ADME/PK data (solubility, permeability, metabolic stability, CYP inhibition), or target engagement profiles for the target compound (CAS 959560-47-5) [1][2]. This contrasts sharply with many commercially available drug-like screening compounds that have at least basic bioactivity annotations. The primary available quantitative data are limited to: molecular formula (C19H23N5O), molecular weight (337.42 Da), and vendor-specified purity (97%) . The pyrazin-2-yl analog (CAS 959493-79-9) has HepG2 cytotoxicity data deposited in the NCGC bioassay database, indicating some members of this analog series have undergone profiling ; however, no comparable data exist for the target compound.

Data gap
Data to verify
No public IC50, Ki, ADME, or target engagement data for CAS 959560-47-5; pyrazin-2-yl analog has HepG2 cytotoxicity data but target compound lacks any profiling
High procurement uncertainty without vendor data
Request unpublished screening results or perform pilot evaluation
Data Transparency Procurement Risk Assay Readiness

Pyridin-4-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone: Application Scenarios


Regioisomeric SAR Probe for Kinase/GPCR Lead Optimization

The compound's distinct regioisomeric identity relative to its 2,9-diazaspiro analog (CAS 959482-25-8) makes it a suitable matched-pair comparator for SAR studies exploring how methanone attachment position (3-yl vs. 9-yl) affects target binding. Combined with the class-level evidence for ACC (IC50 = 3.4 nM) , D3R (Ki = 3.2–21.0 nM) [1], and MNK1/2 (IC50 = 100 nM) [2] engagement potential, parallel testing of both regioisomers can rapidly map which spatial presentation of the pyridin-4-yl carbonyl group is preferred for a given target.

Heteroaryl Carbonyl Scan for Physicochemical Optimization

When used alongside its furan-2-yl (CAS 959503-71-0) and pyrazin-2-yl (CAS 959493-79-9) analogs , this compound enables a focused heteroaryl scan within a constant 3,9-diazaspiro[5.5]undecane core. The pyridin-4-yl moiety confers intermediate polarity and hydrogen-bond-accepting capability, potentially yielding balanced solubility-permeability profiles compared to the more lipophilic furan or more polar pyrazine variants. This series can be employed to correlate heteroaryl nitrogen count with logD, solubility, and off-target selectivity in early lead triage.

Scaffold-Hopping Starting Point from 1,9-Diazaspiro Chemotypes

For programs transitioning from the more extensively characterized 1,9-diazaspiro[5.5]undecane scaffold (e.g., orexin receptor antagonists, CCR5 antagonists) into the 3,9-diazaspiro series , this compound provides a pyrimidine-substituted entry point. The established precedent for diazaspiro scaffolds in CNS indications—including orexin antagonism for sleep disorders and NPY/MCH-R1 antagonism for obesity —combined with the rigid spirocyclic architecture's known benefits for conformational constraint, supports exploratory screening in neuroscience or metabolic disease panels.

Analytical Reference Standard for Spirocyclic Libraries

With a vendor-specified purity of 97% and available batch-level QC documentation including NMR, HPLC, and GC , this compound can serve as a system suitability or calibration standard for analytical methods development targeting spirocyclic compound libraries. The presence of multiple nitrogen-containing heterocycles (pyridine + pyrimidine) provides distinct UV chromophores and MS ionization characteristics, making it particularly suitable for LC-UV and LC-MS method validation protocols.

Application
Selection Property
Validation Focus
Regioisomeric SAR probe
3-yl vs. 9-yl methanone regioisomer pair
Target engagement mapping across regioisomers
Heteroaryl carbonyl scan
Pyridine ring; intermediate polarity within series
Physicochemical and selectivity profiling
Scaffold-hopping entry
3,9-Diazaspiro core with pyrimidine substitution
Exploratory screening in neuroscience or metabolic panels
Analytical reference standard
Multi-nitrogen heterocycle UV/MS profile
LC-UV and LC-MS method suitability testing
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